2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid 2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 2306260-92-2
VCID: VC11533769
InChI: InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-5-4-14(9-15)7-10(8-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid

CAS No.: 2306260-92-2

Cat. No.: VC11533769

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid - 2306260-92-2

Specification

CAS No. 2306260-92-2
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name 2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-2-yl]acetic acid
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-5-4-14(9-15)7-10(8-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Standard InChI Key SBKPRVNCJFNEIB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A 6-azaspiro[3.4]octane core, featuring a spirocyclic junction between a pyrrolidine-like ring and a cyclobutane moiety.

  • A tert-butoxycarbonyl (Boc) group at the 6-position, providing steric protection to the secondary amine.

  • An acetic acid side chain at the 2-position, enabling further functionalization via carboxylate chemistry .

The molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . Its IUPAC name, 2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-2-yl]acetic acid, reflects this arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol
CAS Number2306260-92-2
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Spectral and Stereochemical Considerations

The compound’s InChIKey (SBKPRVNCJFNEIB-UHFFFAOYSA-N) and SMILES (CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CC(=O)O) notations provide precise descriptors for computational modeling . Notably, the spirocyclic core introduces stereochemical complexity, with potential for atropisomerism due to restricted rotation around the spiro junction . Such stereoisomerism is critical in drug design, as enantiomers often exhibit divergent biological activities .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically follows a three-step strategy:

  • Boc Protection: Reaction of the parent 6-azaspiro[3.4]octan-2-ylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the Boc-protected intermediate .

  • Spirocyclization: Ring-closing metathesis or acid-catalyzed cyclization to form the spiro[3.4]octane framework .

  • Acetic Acid Functionalization: Alkylation or carboxylation at the 2-position to introduce the acetic acid group.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C→RT85
SpirocyclizationGrubbs Catalyst II, Toluene, 80°C62
Acetic Acid AdditionEthyl bromoacetate, K₂CO₃, DMF78

Purification and Characterization

Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Structural confirmation employs:

  • NMR Spectroscopy: Distinct signals at δ 1.44 ppm (Boc tert-butyl) and δ 3.45–3.70 ppm (spirocyclic protons) .

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 270.1701 (calc. 270.1705) .

Pharmaceutical and Chemical Applications

Intermediate in Neurological Drug Development

The compound’s primary application lies in synthesizing M4 muscarinic acetylcholine receptor agonists, as evidenced by patent WO2019183636A1 . These agonists, such as HTL0016878, target cognitive dysfunction in Alzheimer’s disease and psychosis in schizophrenia . The Boc group enhances solubility during synthesis, while the spirocyclic core imposes conformational constraints critical for receptor binding .

Versatility in Organic Synthesis

  • Peptide Mimetics: The acetic acid moiety enables conjugation to amino acids, creating spirocyclic peptide analogs.

  • Ligand Design: Chelation of metal ions via the carboxylate group for catalytic applications .

Research Frontiers and Challenges

Atropisomerism and Bioactivity

Recent studies emphasize the impact of atropisomerism on M4 receptor binding . For example, the (R)-atropisomer of a related compound showed 50-fold higher affinity than the (S)-form . Resolving such stereoisomers requires chiral stationary-phase HPLC, adding complexity to manufacturing .

Green Chemistry Initiatives

Efforts to streamline synthesis include:

  • Catalytic Spirocyclization: Replacing stoichiometric reagents with iron-based catalysts to reduce waste .

  • Solvent-Free Boc Deprotection: Microwave-assisted methods using ionic liquids .

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